![molecular formula C18H21N3O2 B4394446 2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4394446.png)
2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide
Overview
Description
“2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide” is a type of amide . It is also known as 2-Amino-N-tert-butylbenzamide . The molecular weight of this compound is 192.26 .
Synthesis Analysis
The synthesis of benzamides, which includes “2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of a superior and recoverable catalyst, low reaction times, a simple procedure, and the use of ultrasonic irradiation as a green and powerful technology . Another method involves the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .
Molecular Structure Analysis
The structure of “2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide” is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .
Chemical Reactions Analysis
Amino groups are particularly susceptible to reactions with a wide variety of reagents, especially oxidizing reagents, alkylating reagents, and many carbonyl compounds . Therefore, if we wish to prevent the amino group from undergoing undesired reaction while chemical change occurs elsewhere in the molecule, it must be suitably protected .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide” include a molecular weight of 192.26 , and a melting point of 122-127°C . The lower members of the amide series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .
Mechanism of Action
The mechanism of action of “2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide” is not explicitly mentioned in the search results. However, the reactivity of amines normally involves some process in which a bond is made to the unshared electron pair on nitrogen . Therefore, any reaction of an amine that reduces the reactivity of this electron pair should reduce the reactivity of the nitrogen atom .
Safety and Hazards
The safety information for “2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide” includes hazard statements H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide” could involve further exploration of its synthesis methods, as well as its potential applications in various fields. Given the importance of amides in the pharmaceutical industry , there could be potential for “2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide” in drug development or other medical applications. However, more research would be needed to confirm this.
properties
IUPAC Name |
N-tert-butyl-2-(phenylcarbamoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)21-16(22)14-11-7-8-12-15(14)20-17(23)19-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,21,22)(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBKAVAYWYDICF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[(phenylcarbamoyl)amino]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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